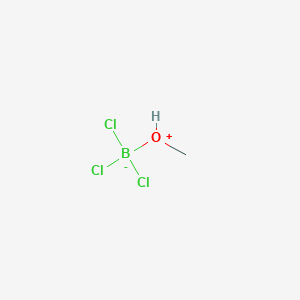

Trichloro(methyloxonio)borate

説明

Trichloro(methyloxonio)borate is an organoboron compound characterized by a methyloxonium cation ([CH₃O]⁺) paired with a trichloroborate anion ([BCl₃]⁻). Its molecular formula is C₁H₃BCl₃O, and it belongs to the class of oxonium borate salts. These compounds are typically synthesized via reactions between boron trihalides and alkyloxonium precursors. For instance, analogous syntheses involve boron trifluoride (BF₃) reacting with epichlorohydrin and dimethyl ether to form trimethyloxonium tetrafluoroborate . Trichloro(methyloxonio)borate is expected to exhibit high reactivity due to the electrophilic nature of the boron center and the lability of B–Cl bonds .

特性

分子式 |

CH4BCl3O |

|---|---|

分子量 |

149.2 g/mol |

IUPAC名 |

trichloro(methyloxonio)boranuide |

InChI |

InChI=1S/CH4BCl3O/c1-6-2(3,4)5/h6H,1H3 |

InChIキー |

QAHZDTFNSUSELM-UHFFFAOYSA-N |

正規SMILES |

[B-]([OH+]C)(Cl)(Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Trichloro(methyloxonio)borate can be synthesized through the reaction of boron trichloride with methanol under controlled conditions. The reaction typically involves the following steps:

Reaction Setup: Boron trichloride is introduced into a reaction vessel containing methanol.

Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.

Product Isolation: The resulting trichloro(methyloxonio)borate is isolated through distillation or crystallization techniques.

Industrial Production Methods: In industrial settings, the production of trichloro(methyloxonio)borate involves large-scale reactors and optimized conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification methods to ensure consistent quality.

化学反応の分析

Types of Reactions: Trichloro(methyloxonio)borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state borates.

Reduction: Reduction reactions can convert trichloro(methyloxonio)borate to lower oxidation state boron compounds.

Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

Oxidation Products: Higher oxidation state borates.

Reduction Products: Lower oxidation state boron compounds.

Substitution Products: Compounds with substituted functional groups.

科学的研究の応用

Trichloro(methyloxonio)borate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a labeling agent.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

作用機序

Trichloro(methyloxonio)borate can be compared with other boron-containing compounds such as boron trichloride and boric acid. While boron trichloride is primarily used as a reagent in organic synthesis, trichloro(methyloxonio)borate offers unique reactivity due to the presence of the trichloromethyl group. Boric acid, on the other hand, is commonly used for its antiseptic properties but lacks the versatility of trichloro(methyloxonio)borate in synthetic applications.

類似化合物との比較

Trimethyloxonium Tetrafluoroborate ([CH₃]₃O⁺[BF₄]⁻)

- Structure : Features a tetrafluoroborate anion and a trimethyloxonium cation.

- Synthesis : Produced via BF₃ reacting with epichlorohydrin and dimethyl ether .

- Properties : Stable at room temperature but hygroscopic; molecular weight = 147.91 g/mol .

- Applications : Widely used as a methylating agent in organic synthesis due to its strong alkylation capability .

(Diethyloxonio)trifluoroborate ([C₂H₅O]⁺[BF₃]⁻)

Azido Trichloro Borate ([N₃BCl₃]⁻)

- Structure : Azide-functionalized trichloroborate anion.

- Synthesis : Prepared by reacting BCl₃ with sodium azide in liquid SO₂ .

- Applications : Primarily used in coordination chemistry and as a precursor for boron-nitrogen compounds .

Reactivity and Stability

- Trichloro(methyloxonio)borate exhibits greater reactivity than fluoroborates due to weaker B–Cl bonds but is less stable than its fluorine counterparts .

- Azido Trichloro Borate is thermally unstable, limiting its practical applications compared to oxonium borates .

Thermodynamic and Industrial Relevance

- Thermodynamics : Borate salts generally exhibit exothermic formation enthalpies. Trichloro(methyloxonio)borate’s stability is influenced by cation-anion interactions, with lattice energy playing a critical role .

- Industrial Applications: Trimethyloxonium tetrafluoroborate: Key in pharmaceuticals and agrochemicals for selective alkylation . Trichloro(methyloxonio)borate: Potential use in specialty organic reactions, though its instability necessitates careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。